molecular formula C24H49NO3 B043511 N-Hexanoyldihydrosphingosine CAS No. 171039-13-7

N-Hexanoyldihydrosphingosine

Cat. No.: B043511
CAS No.: 171039-13-7
M. Wt: 399.7 g/mol
InChI Key: VUMHYWBWYSPQMM-XZOQPEGZSA-N
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Description

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide is a synthetic, structurally defined sphingolipid analog of significant interest in biochemical and cell biology research. This compound features a ceramide-like backbone, where a hexanoyl group is amide-linked to a sphingoid base, offering a specific molecular tool to probe lipid-mediated signaling pathways. Its primary research value lies in the study of sphingolipid metabolism, membrane biophysics, and the intricate roles these molecules play in cellular processes such as apoptosis, autophagy, and stress response.

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMHYWBWYSPQMM-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585109
Record name N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171039-13-7
Record name N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Starting Materials and Asymmetric Catalysis

The (2S,3R) stereochemistry is typically introduced via chiral pool synthesis or asymmetric hydrogenation. For example, enantiomerically pure epoxy alcohols can serve as precursors, undergoing regioselective ring-opening reactions to install the vicinal diol configuration. Catalytic systems such as Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution may be employed to achieve high enantiomeric excess (ee > 95%).

Hydroxylation and Chain Elongation

A C18 hydrocarbon chain is constructed using iterative Wittig olefination or cross-metathesis reactions. The hydroxyl groups are introduced via dihydroxylation of a cis-alkene intermediate using OsO₄ or AD-mix reagents, though this requires subsequent stereochemical inversion to attain the (2S,3R) configuration. Alternative approaches include enzymatic hydroxylation with cytochrome P450 monooxygenases, which offer inherent stereocontrol but face scalability challenges.

Amide Bond Formation Strategies

Activation of Hexanoic Acid

Hexanoic acid is activated as an acyl chloride (using SOCl₂ or oxalyl chloride) or mixed anhydride (with ClCO₂Et) to facilitate nucleophilic attack by the amine group of the dihydroxyoctadecan-2-yl intermediate. Carbodiimide-based coupling agents (e.g., EDC/HOBt) are preferred for minimizing racemization, achieving yields of 70–85% under inert atmospheres.

Solvent and Temperature Optimization

Reactions are conducted in anhydrous dichloromethane or THF at 0–25°C to balance reactivity and stereochemical integrity. Prolonged heating (>40°C) risks epimerization at the C2 and C3 positions, reducing enantiomeric purity.

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash chromatography on silica gel (hexane:ethyl acetate, 3:1) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). Chiral stationary phases may resolve enantiomeric impurities, ensuring ≥98% ee.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 5.2–5.4 ppm (hydroxyl protons, exchangeable), δ 2.1–2.3 ppm (amide NH), and δ 0.8–1.7 ppm (aliphatic chain).

  • IR : Stretching vibrations at 3300 cm⁻¹ (O–H), 1640 cm⁻¹ (amide C=O), and 1550 cm⁻¹ (N–H bend).

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 455.4 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, enabling safer handling of reactive intermediates (e.g., acyl chlorides) and reducing batch-to-batch variability. Residence times of 10–30 minutes achieve >90% conversion.

Crystallization Techniques

Recrystallization from ethanol/water mixtures (7:3 v/v) yields crystalline product with >99% purity. Polymorph control is critical for regulatory compliance .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine, or the hydroxyl groups to alkanes.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of halogenated derivatives or alkylated compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Biology:

    Biomolecular Interactions: The compound can be used to study interactions with proteins and enzymes, providing insights into biological processes.

    Drug Delivery: Its amphiphilic nature makes it suitable for use in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.

Medicine:

    Pharmaceuticals: The compound can serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

    Diagnostics: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

    Cosmetics: The compound can be used in formulations for skincare products, providing moisturizing and emollient properties.

    Food Industry: It can be used as an additive in food products to enhance texture and stability.

Mechanism of Action

The mechanism by which N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, facilitating its incorporation into biological membranes and influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Differences in Ceramide Analogues

Compound Name Structure Acyl Chain Length Functional Groups Key Properties Applications References
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide (C6 dihydroceramide) C6 acyl chain C6 None (saturated) High chemical stability; no intrinsic fluorescence Skin barrier studies; membrane model systems
ω-N3-C6-Ceramide (6-azido-N-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl)hexanamide) C6 acyl chain C6 Terminal azide group Click chemistry compatibility; unsaturated sphingoid base Tracking lipid trafficking; antimicrobial assays
C6-NBD-ceramide (N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide) C6 acyl chain C6 NBD fluorescent tag Fluorescent emission (λex/λem ~ 466/536 nm) Live-cell imaging; efflux assays in Trypanosoma cruzi
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide (C8 dihydroceramide) C8 acyl chain C8 None (saturated) Increased hydrophobicity (LogP ~10.4) Cancer research; minimal cytotoxicity in cell viability assays
N-(1,3-benzodioxol-5-yl)hexanamide Non-ceramide C6 2H-1,3-benzodioxole group EC₅₀ = 46.9 µM (anti-C. violaceum) Bacterial quorum sensing modulation

Key Observations:

Acyl Chain Length: C6 dihydroceramide (hexanamide) vs. C8 dihydroceramide (octanamide): Increasing acyl chain length (C6 → C8) enhances hydrophobicity (LogP increases from ~9.5 to ~10.4), impacting membrane integration and solubility .

Functional Modifications: Azide Group (ω-N3-C6-Ceramide): Enables bioorthogonal click chemistry for tracking lipid distribution in Neisseria meningitidis and SARS-CoV-2 replication studies . NBD Fluorescent Tag (C6-NBD-ceramide): Facilitates real-time visualization of lipid transport in Trypanosoma cruzi, with efflux inhibited by MK-571 (ABCC transporter blocker) .

meningitidis (MIC values pending further validation) , while N-(1,3-benzodioxol-5-yl)hexanamide disrupts bacterial quorum sensing in Chromobacterium violaceum . Antiviral Activity: Azido-ceramides inhibit SARS-CoV-2 replication by disrupting viral envelope integrity .

Non-Ceramide Hexanamide Analogues

Compounds like N-[2-(1H-indol-3-yl)ethyl]hexanamide (melatonin derivative) and N-((4-sulfamoylphenyl)carbamothioyl)hexanamide (carbonic anhydrase inhibitor) share the hexanamide motif but diverge in biological targets:

  • N-[2-(1H-indol-3-yl)ethyl]hexanamide : Exhibits antiplasmodial activity (IC₅₀ ~2.3 µM against Plasmodium falciparum) by targeting PfCDPK1 kinase .
  • N-((4-sulfamoylphenyl)carbamothioyl)hexanamide: Inhibits human carbonic anhydrase isoforms (e.g., hCA I, II) with Ki values in the nanomolar range, relevant for glaucoma therapy .

Biological Activity

Overview

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide is a complex organic compound belonging to the ceramide family. It is characterized by its long hydrocarbon chain, hydroxyl groups, and an amide functional group. This compound plays a significant role in various biological processes, particularly in the regulation of cell signaling and metabolism.

  • Molecular Formula : C24H49NO3
  • Molecular Weight : 399.7 g/mol
  • CAS Number : 171039-13-7
  • InChI Key : VUMHYWBWYSPQMM-XZOQPEGZSA-N

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide primarily interacts with the ceramide pathway , influencing sphingolipid metabolism. The compound's hydroxyl groups and amide bond facilitate its interaction with specific enzymes and receptors involved in cellular signaling pathways.

Biological Activities

  • Cell Signaling : The compound modulates various signaling pathways that are crucial for cell growth and apoptosis. It has been shown to influence the activity of kinases and phosphatases that regulate cell cycle progression and survival.
  • Anti-inflammatory Effects : Research indicates that N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and chemokines.
  • Apoptosis Induction : The compound has been studied for its potential to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
  • Skin Barrier Function : In dermatological applications, it is recognized for enhancing skin hydration and barrier function, making it a valuable ingredient in cosmetic formulations.

Study 1: Anti-Cancer Activity

A study published in Journal of Cellular Biochemistry examined the effects of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis via mitochondrial pathways.

Study 2: Anti-inflammatory Properties

Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited TNF-alpha induced inflammation in human fibroblasts. The study concluded that it could be a potential therapeutic agent for inflammatory skin conditions.

Study 3: Skin Hydration Enhancement

A clinical trial involving topical application of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide showed improved skin hydration levels after four weeks of use compared to a placebo group. Participants reported reduced dryness and improved skin elasticity.

Comparison with Similar Compounds

The biological activity of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide can be compared with related compounds:

Compound NameMolecular StructureBiological Activity
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]pentanamideShorter carbon chainSimilar anti-inflammatory effects but less potent
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]butanamideShorter carbon chainReduced skin barrier enhancement
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]propanamideShorter carbon chainLess effective in inducing apoptosis

Q & A

Q. What analytical techniques are recommended for quantifying N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide in biological matrices?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying ceramide derivatives like this compound. Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Chromatography : Optimize reverse-phase HPLC with a C18 column and mobile phases like acetonitrile/water (with 0.1% formic acid) to resolve stereoisomers .
  • Detection : Employ high-resolution mass spectrometry (HRMS) in positive ion mode, targeting the [M+H]+ ion (m/z ~454.4 for C24H47NO3). Quantify using calibration curves validated against certified reference materials .

Q. How can researchers synthesize N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide with high stereochemical purity?

Methodological Answer: Stereoselective synthesis involves:

  • Sphingoid Base Preparation : Start with L-serine to generate the (2S,3R)-configured sphingosine backbone via Sharpless asymmetric dihydroxylation. Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups .
  • Acylation : React the free amine with hexanoic acid activated by N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the amide bond .
  • Deprotection : Remove TBDMS groups using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by purification via silica gel chromatography (hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How should experimental designs be structured to elucidate the anti-inflammatory mechanism of this compound?

Methodological Answer: Use a multi-omics approach:

  • In Vitro Models : Treat LPS-stimulated macrophages (e.g., RAW 264.7 cells) with the compound (0.1–10 µM) and measure TNF-α and IL-6 suppression via ELISA .
  • Pathway Analysis : Perform RNA-seq to identify downregulated NF-κB targets. Validate via siRNA knockdown of key mediators (e.g., IKKβ) .
  • Metabolomics : Profile ceramide subspecies using LC-MS to assess sphingolipid metabolism shifts (e.g., ceramide/sphingosine-1-phosphate ratio) .
  • Structural Studies : Conduct molecular docking simulations to predict interactions with toll-like receptor 4 (TLR4) or ceramide-activated phosphatases .

Q. How can researchers resolve contradictions in reported neuroprotective effects across studies?

Methodological Answer: Address variability through:

  • Dose-Response Validation : Replicate studies using standardized dosing (e.g., 1–50 µM in primary neurons) and control for batch-to-batch compound variability via NMR purity checks (>98%) .
  • Model Selection : Compare outcomes across in vitro (e.g., Aβ-stressed SH-SY5Y cells) and in vivo models (e.g., transgenic Alzheimer’s mice) to assess context-dependent effects .
  • Mechanistic Profiling : Use phosphoproteomics to identify differential kinase activation (e.g., AKT vs. JNK pathways) that may explain divergent results .
  • Meta-Analysis : Apply statistical tools like Cochrane’s Q-test to evaluate heterogeneity in published datasets, adjusting for confounding factors (e.g., cell type, assay duration) .

Q. What strategies optimize the compound’s stability in long-term biochemical assays?

Methodological Answer: Enhance stability via:

  • Lyophilization : Prepare stock solutions in ethanol, lyophilize, and store at -80°C under argon to prevent oxidation .
  • Antioxidant Additives : Include 0.01% butylated hydroxytoluene (BHT) in assay buffers to inhibit lipid peroxidation .
  • Light Protection : Use amber vials and minimize UV exposure during handling to avoid photodegradation .
  • Stability Monitoring : Periodically assess compound integrity via LC-MS over 6–12 months to establish shelf-life .

Q. How can researchers validate the compound’s role in modulating lipid raft dynamics?

Methodological Answer: Employ advanced imaging and biophysical techniques:

  • Fluorescence Microscopy : Label the compound with NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) and track its localization in lipid rafts using cholera toxin B (CTxB)-Alexa 594 co-staining .
  • Atomic Force Microscopy (AFM) : Measure membrane rigidity changes in synthetic lipid bilayers (e.g., DOPC/sphingomyelin/cholesterol) after compound treatment .
  • FRAP Analysis : Quantify fluorescence recovery after photobleaching in raft-marker (e.g., GFP-GPI) transfected cells to assess diffusion coefficient alterations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Hexanoyldihydrosphingosine
Reactant of Route 2
Reactant of Route 2
N-Hexanoyldihydrosphingosine

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